

Spectroscopic Profile of 2-Benzylphenol: A Technical Guide

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Compound of Interest

Compound Name: 2-Benzylphenol

Cat. No.: B3025325

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This technical guide provides a comprehensive overview of the key spectroscopic data for **2-Benzylphenol** (CAS No: 28994-41-4), a significant chemical intermediate. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols to aid in the replication and verification of these findings.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data for **2-Benzylphenol**.

Table 1: ^1H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.28 - 7.15	m	5H	Ar-H (Benzyl group)
7.12 - 7.05	m	2H	Ar-H (Phenolic ring)
6.90 - 6.82	m	2H	Ar-H (Phenolic ring)
4.95	s	1H	OH
4.01	s	2H	CH ₂

Note: Data was predicted using a standard NMR prediction engine. Actual experimental values may vary.

Table 2: ^{13}C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Assignment
154.2	C-OH
140.5	Ar-C (Quaternary, Benzyl)
130.8	Ar-CH (Phenolic ring)
128.9	Ar-CH (Phenolic ring)
128.6	Ar-CH (Benzyl ring)
128.5	Ar-CH (Benzyl ring)
126.2	Ar-CH (Benzyl ring)
121.3	Ar-CH (Phenolic ring)
115.8	Ar-CH (Phenolic ring)
35.7	CH_2

Note: Data was predicted using a standard NMR prediction engine. Actual experimental values may vary.

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3540	Strong, Broad	O-H stretch
3060 - 3020	Medium	Aromatic C-H stretch
2920	Medium	Aliphatic C-H stretch
1590	Strong	Aromatic C=C stretch
1495	Strong	Aromatic C=C stretch
1455	Strong	CH ₂ bend
1220	Strong	C-O stretch
750	Strong	Ortho-disubstituted C-H bend
700	Strong	Monosubstituted C-H bend

Note: Data interpreted from the NIST WebBook IR spectrum.[\[1\]](#)

Table 4: Mass Spectrometry Data

m/z	Relative Abundance	Proposed Fragment
184	High	[M] ⁺ (Molecular Ion)
183	Moderate	[M-H] ⁺
106	High	[C ₇ H ₅ O] ⁺

Note: Data sourced from PubChem.[\[2\]](#)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Weigh approximately 10-20 mg of **2-Benzylphenol**.
- Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition:

- Instrument: 400 MHz (or higher) NMR Spectrometer.
- Pulse Program: Standard single-pulse experiment.
- Spectral Width: Approximately 12 ppm, centered around 6 ppm.
- Number of Scans: 16-64, depending on the desired signal-to-noise ratio.
- Relaxation Delay: 1-2 seconds.
- Processing: Fourier transform the FID, phase correct the spectrum, and set the reference (e.g., TMS at 0.00 ppm).

3. ¹³C NMR Acquisition:

- Instrument: 100 MHz (or corresponding frequency for the ¹H spectrometer) NMR Spectrometer.
- Pulse Program: Standard proton-decoupled experiment.
- Spectral Width: Approximately 200 ppm, centered around 100 ppm.
- Number of Scans: 1024 or more to achieve adequate signal-to-noise.
- Relaxation Delay: 2-5 seconds.
- Processing: Fourier transform the FID, phase correct the spectrum, and set the reference (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

1. Sample Preparation:

- For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of **2-Benzylphenol** directly onto the ATR crystal.
- Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin, transparent disk.

2. Data Acquisition:

- Instrument: Fourier Transform Infrared (FT-IR) Spectrometer.
- Mode: Transmittance or Absorbance.
- Spectral Range: 4000 - 400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- Background: A background spectrum of the empty sample compartment (or the clean ATR crystal) should be recorded prior to the sample scan.

Mass Spectrometry (MS)

1. Sample Introduction:

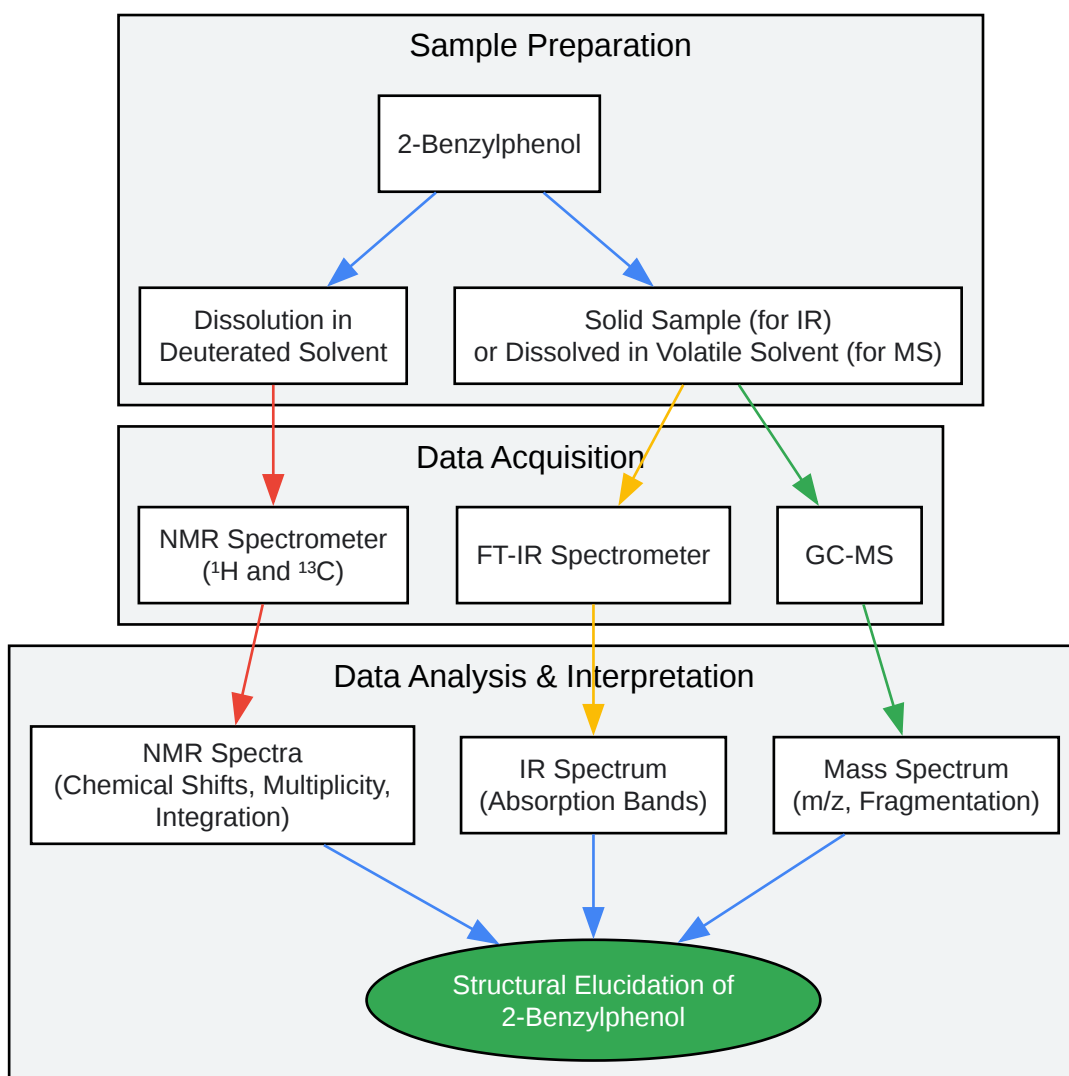
- Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the analysis of **2-Benzylphenol**.
- Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- Inject a small volume (e.g., 1 μL) of the solution into the GC.

2. GC-MS Parameters:

- GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).
- Injector Temperature: 250 °C.
- Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
- Carrier Gas: Helium at a constant flow rate.
- MS Ionization: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan from m/z 40 to 400.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like **2-Benzylphenol**.



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Caption: General workflow for spectroscopic analysis of **2-Benzylphenol**.

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References

- 1. Phenol, 2-(phenylmethyl)- [webbook.nist.gov]

- 2. [memphis.edu](https://www.memphis.edu) [[memphis.edu](https://www.memphis.edu)]
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